N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide
Description
N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3-fluorophenyl group. The 6-position of the core is linked via an ethoxyethyl chain to an acetamide moiety bearing an ortho-methylphenyl (o-tolyl) substituent. The fluorine atom on the phenyl ring may enhance metabolic stability and binding affinity, while the o-tolyl group could influence steric interactions in biological targets.
Properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-15-5-2-3-6-16(15)14-20(29)24-11-12-30-21-10-9-19-25-26-22(28(19)27-21)17-7-4-8-18(23)13-17/h2-10,13H,11-12,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXIIKSRIBBIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(o-tolyl)acetamide is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. This compound exhibits significant biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews its biological activity based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 273.27 g/mol. The structure features a triazolo-pyridazine core linked to an o-tolyl acetamide moiety.
1. Anti-inflammatory Activity
Research indicates that derivatives of triazolo-pyridazine compounds have shown potential as cyclooxygenase (COX) inhibitors, which are crucial in mediating inflammation. A study highlighted that certain compounds in this class exhibited selective inhibition against COX-II with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Table 1: Comparison of COX-II Inhibition Potency
2. Anticancer Activity
The anticancer properties of triazolo derivatives have been extensively studied. For instance, compounds similar to this compound were tested against various human cancer cell lines (e.g., MCF-7). Results indicated that some derivatives demonstrated significant cytotoxic effects with IC50 values in the micromolar range .
Case Study: Cytotoxicity Against MCF-7 Cells
A specific derivative exhibited an IC50 value of 1.33 μM against MCF-7 cells, highlighting its potential as an effective anticancer agent compared to standard treatments .
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The compound acts by inhibiting specific kinases and enzymes associated with inflammatory responses and tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its [1,2,4]triazolo[4,3-b]pyridazine core with several structurally related analogues, differing primarily in substituents and side chains:
E-4b (): This compound features a benzoylamino-propenoic acid substituent instead of the acetamide chain. The presence of a carboxylic acid group in E-4b introduces polarity, likely affecting solubility and bioavailability compared to the target compound’s lipophilic o-tolylacetamide chain .
C22H16N6OS (): Contains a 3-pyridinyl group on the triazolo-pyridazine core and a thiazine-linked acetamide.
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CHEMBL1503125, ): Substituted with a 3-methyl group on the triazolo-pyridazine core and an ethoxyphenylacetamide side chain. The ethoxy group may enhance solubility, while the methyl group could reduce steric hindrance compared to the target’s 3-fluorophenyl substituent .
C1632 (): A methyl-substituted triazolo-pyridazine derivative with an N-methylacetamide side chain. The simpler methyl group and lack of fluorination may limit its binding affinity relative to the target compound .
Physical and Chemical Properties
Limited data are available for direct comparison, but key observations include:
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 400 Da (based on analogues like C22H16N6OS, MW 412.48), suggesting moderate bioavailability challenges common to larger heterocycles .
Pharmacological Relevance
- C1632 () is utilized as a pharmacological inhibitor, indicating that triazolo-pyridazine derivatives are viable scaffolds for drug discovery. The target compound’s fluorophenyl and o-tolyl groups may improve target engagement compared to C1632’s simpler substituents .
- Compound 13 (), a methyl-substituted triazolo-pyridazine linked to a benzoylated phenethyl group, demonstrates the versatility of this core in diverse therapeutic contexts, though biological data for the target compound remain unspecified .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
